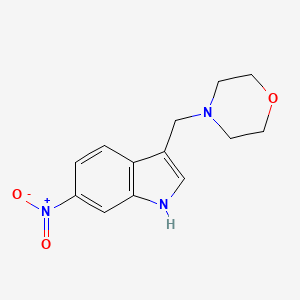

4-((6-Nitro-1H-indol-3-yl)methyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((6-Nitro-1H-indol-3-yl)methyl)morpholine is a compound that belongs to the indole family, which is known for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target in synthetic organic chemistry. This compound, in particular, features a morpholine ring attached to the indole core, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Nitro-1H-indol-3-yl)methyl)morpholine typically involves the following steps:

Nitration of Indole: The starting material, indole, undergoes nitration to introduce a nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Formylation: The nitrated indole is then subjected to formylation to introduce a formyl group at the 3-position, yielding 6-nitro-1H-indole-3-carbaldehyde.

Reductive Amination: The formylated product undergoes reductive amination with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-((6-Nitro-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation, due to its electron-rich nature.

Cycloaddition: The indole nucleus can undergo cycloaddition reactions to form complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.

Cycloaddition: Dienophiles and dipolarophiles in the presence of suitable catalysts.

Major Products

Reduction: 4-((6-Amino-1H-indol-3-yl)methyl)morpholine.

Substitution: Halogenated or alkylated derivatives of the original compound.

Cycloaddition: Various polycyclic indole derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research indicates that compounds similar to 4-((6-Nitro-1H-indol-3-yl)methyl)morpholine exhibit significant antibacterial activity. For instance, studies on related indole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The mechanism often involves inhibition of bacterial DNA gyrase, leading to cell death.

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is potentially mediated through the modulation of signaling pathways involved in cell survival and proliferation . Further research is needed to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Indole-based compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating inflammatory responses. This suggests that this compound might be explored as a therapeutic agent in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-((6-Nitro-1H-indol-3-yl)methyl)morpholine is not fully understood, but it is believed to interact with various molecular targets and pathways due to its indole core. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The morpholine ring may also contribute to its binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

Similar Compounds

4-((6-Amino-1H-indol-3-yl)methyl)morpholine: A reduced form of the compound with an amino group instead of a nitro group.

4-((6-Bromo-1H-indol-3-yl)methyl)morpholine: A halogenated derivative with a bromine atom at the 6-position.

4-((6-Methyl-1H-indol-3-yl)methyl)morpholine: An alkylated derivative with a methyl group at the 6-position.

Uniqueness

4-((6-Nitro-1H-indol-3-yl)methyl)morpholine is unique due to the presence of both a nitro group and a morpholine ring, which can influence its chemical reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further functionalization, while the morpholine ring can enhance its solubility and bioavailability.

Actividad Biológica

The compound 4-((6-nitro-1H-indol-3-yl)methyl)morpholine is a synthetic derivative of indole, which has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

This compound features a morpholine ring attached to a nitro-substituted indole. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Recent studies have highlighted the anti-inflammatory properties of related indole derivatives, suggesting that This compound may exhibit similar effects. The anti-inflammatory activity is often mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and IL-8. For instance, a related compound demonstrated an inhibition rate of 63% for IL-6 and 49% for IL-8 at a concentration of 5 μM in LPS-stimulated human bronchial epithelial (HBE) cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the indole ring can enhance anti-inflammatory efficacy. For example, compounds with amino substitutions at the 4-position showed significantly better activity compared to traditional anti-inflammatory drugs like indomethacin . This suggests that This compound could be optimized for greater potency by altering its substituents.

Inhibition of Cancer Cell Proliferation

Indole derivatives, including those with morpholine moieties, have been investigated for their anticancer properties. Research has shown that certain indole-based compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK pathway. The inhibition of ERK and p38 MAPK signaling has been linked to reduced proliferation and increased apoptosis in various cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that some indole derivatives exhibit selective toxicity towards malignant cells while sparing normal cells. For instance, certain derivatives displayed IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cell lines, indicating promising therapeutic indices .

In Vivo Studies

In vivo studies using murine models have demonstrated that compounds similar to This compound can significantly reduce inflammation markers and improve outcomes in models of acute lung injury (ALI). The administration of these compounds resulted in decreased levels of inducible nitric oxide synthase (iNOS) and inflammatory cytokines .

Comparative Efficacy

A comparative analysis of various nitro-substituted indoles has shown that those with morpholine linkages often exhibit enhanced bioactivity. For example, a study reported that certain nitroindoles had superior antibacterial properties against Gram-positive and Gram-negative pathogens compared to their non-nitro counterparts .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-[(6-nitro-1H-indol-3-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-16(18)11-1-2-12-10(8-14-13(12)7-11)9-15-3-5-19-6-4-15/h1-2,7-8,14H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNPBFUTOLXFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.